6-Bromo-2-(2-chloroethyl)quinazoline
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Overview
Description
6-Bromo-2-(2-chloroethyl)quinazoline is a quinazoline derivative with a bromine atom at the sixth position and a 2-chloroethyl group at the second position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-chloroethyl)quinazoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloroethylamine hydrochloride.
Formation of Quinazoline Ring: The quinazoline ring is formed by reacting 2-chloroethylamine hydrochloride with 2-aminobenzonitrile in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-chloroethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The bromine atom at the sixth position can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
6-Bromo-2-(2-chloroethyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including breast and lung cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-chloroethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition results in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline: Lacks the 2-chloroethyl group but shares the bromine substitution at the sixth position.
2-Chloroethylquinazoline: Lacks the bromine substitution but has the 2-chloroethyl group.
6-Bromo-2-(2-hydroxyethyl)quinazoline: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
Uniqueness
6-Bromo-2-(2-chloroethyl)quinazoline is unique due to the presence of both the bromine atom and the 2-chloroethyl group, which contribute to its distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H8BrClN2 |
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Molecular Weight |
271.54 g/mol |
IUPAC Name |
6-bromo-2-(2-chloroethyl)quinazoline |
InChI |
InChI=1S/C10H8BrClN2/c11-8-1-2-9-7(5-8)6-13-10(14-9)3-4-12/h1-2,5-6H,3-4H2 |
InChI Key |
MWKRVMUNIHCFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)CCCl |
Origin of Product |
United States |
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